Cas no 62096-93-9 ((4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid)
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-phenyl-, (R)-
- 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid
- (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- CHEMBL2087628
- SCHEMBL4415767
- (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylicacid
- Z1269209114
- (4R)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid
- EN300-301077
- 62096-93-9
- BDBM50421220
- (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid
- DTXSID50428639
- (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
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- MDL: MFCD12913868
- Inchi: 1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1
- InChI Key: HOZQYTNELGLJMC-QMMMGPOBSA-N
- SMILES: S1C(C2C=CC=CC=2)=N[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 207.03547
- Monoisotopic Mass: 207.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 75Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 415.4±55.0 °C at 760 mmHg
- Flash Point: 205.0±31.5 °C
- PSA: 49.66
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM409060-1g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid |
62096-93-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
| TRC | P309065-25mg |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid |
62096-93-9 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P309065-50mg |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid |
62096-93-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P309065-250mg |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid |
62096-93-9 | 250mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-301077-0.05g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
62096-93-9 | 95.0% | 0.05g |
$49.0 | 2025-03-21 | |
| Enamine | EN300-301077-0.1g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
62096-93-9 | 95.0% | 0.1g |
$72.0 | 2025-03-21 | |
| Enamine | EN300-301077-0.25g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
62096-93-9 | 95.0% | 0.25g |
$104.0 | 2025-03-21 | |
| Enamine | EN300-301077-0.5g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
62096-93-9 | 95.0% | 0.5g |
$164.0 | 2025-03-21 | |
| Enamine | EN300-301077-1.0g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
62096-93-9 | 95.0% | 1.0g |
$210.0 | 2025-03-21 | |
| Enamine | EN300-301077-2.5g |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
62096-93-9 | 95.0% | 2.5g |
$411.0 | 2025-03-21 |
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Comprehensive Overview of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (CAS No. 62096-93-9)
(4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (CAS No. 62096-93-9) is a chiral thiazoline derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its stereospecific (4R) configuration, is widely studied for its potential as a building block in drug synthesis, particularly in the development of enzyme inhibitors and bioactive molecules. The presence of both carboxylic acid and thiazole functional groups makes it a versatile intermediate for medicinal chemistry.
In recent years, the demand for chiral compounds like (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid has surged due to their role in asymmetric synthesis and targeted drug design. Researchers are particularly interested in its enantiopure form, as it offers higher selectivity and efficacy in biological systems. The compound’s CAS No. 62096-93-9 is frequently searched in academic databases, reflecting its relevance in studies related to structure-activity relationships (SAR) and molecular docking simulations.
One of the trending topics in organic chemistry is the exploration of sustainable synthesis methods for complex molecules like (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid. Green chemistry enthusiasts often inquire about catalyst-free reactions or microwave-assisted synthesis to produce this compound with minimal environmental impact. Additionally, its potential as a precursor for heterocyclic scaffolds aligns with the growing interest in fragment-based drug discovery.
The pharmacokinetic properties of (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid are another area of active investigation. Questions about its metabolic stability, oral bioavailability, and toxicity profile are commonly raised in forums and research papers. These inquiries highlight the compound’s potential as a lead structure for new therapeutics, especially in fields like anti-inflammatory and antimicrobial drug development.
From an industrial perspective, CAS No. 62096-93-9 is often discussed in the context of scale-up challenges and cost-effective production. Companies specializing in custom synthesis frequently optimize routes to manufacture this compound at scale while maintaining high enantiomeric purity. The rise of AI-driven retrosynthesis tools has further accelerated the exploration of novel pathways for its preparation.
In summary, (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (CAS No. 62096-93-9) represents a critical intersection of chiral chemistry, drug discovery, and sustainable synthesis. Its multifaceted applications and ongoing research interest ensure its prominence in scientific literature and industrial workflows. As the demand for enantioselective compounds grows, this molecule will likely remain a focal point for innovation in organic and medicinal chemistry.
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